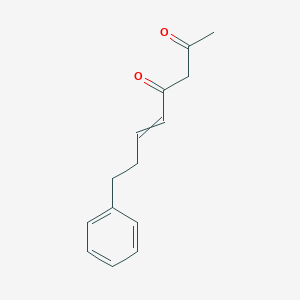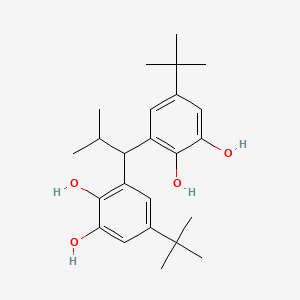
3,3'-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol) is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with tert-butyl groups and hydroxyl groups, connected through a 2-methylpropane bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol) typically involves the following steps:
Starting Materials: The synthesis begins with tert-butylbenzene and 2-methylpropane-1,1-diol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques and quality control measures is essential to meet industry standards.
化学反応の分析
Types of Reactions
3,3’-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
3,3’-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 3,3’-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol) involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s structure allows it to interact with specific proteins, potentially modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2,2’-Biphenyldiol, 5,5’-diallyl-3,3’-dimethoxy-: Another aromatic compound with similar structural features.
2,2-Bis(bromomethyl)propane-1,3-diol: A compound with a similar backbone but different substituents.
Uniqueness
3,3’-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol) is unique due to its specific substitution pattern and the presence of tert-butyl groups, which can influence its chemical reactivity and biological activity. The combination of these structural features makes it distinct from other similar compounds.
特性
CAS番号 |
94812-72-3 |
|---|---|
分子式 |
C24H34O4 |
分子量 |
386.5 g/mol |
IUPAC名 |
5-tert-butyl-3-[1-(5-tert-butyl-2,3-dihydroxyphenyl)-2-methylpropyl]benzene-1,2-diol |
InChI |
InChI=1S/C24H34O4/c1-13(2)20(16-9-14(23(3,4)5)11-18(25)21(16)27)17-10-15(24(6,7)8)12-19(26)22(17)28/h9-13,20,25-28H,1-8H3 |
InChIキー |
ZHMSYTYESUASMJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=C(C(=CC(=C1)C(C)(C)C)O)O)C2=C(C(=CC(=C2)C(C)(C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


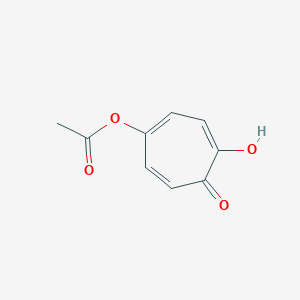
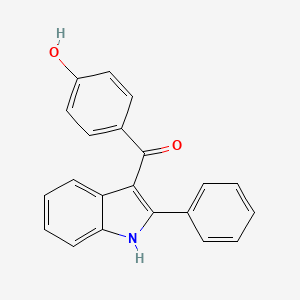
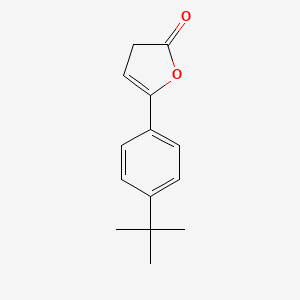
![9-Butyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14336723.png)
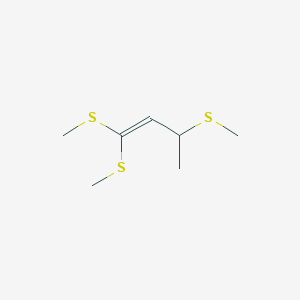
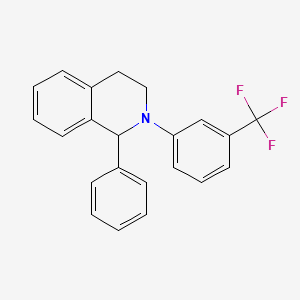
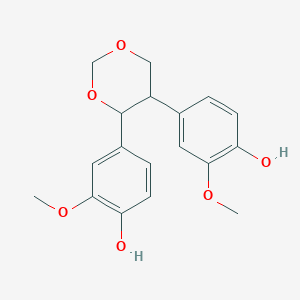

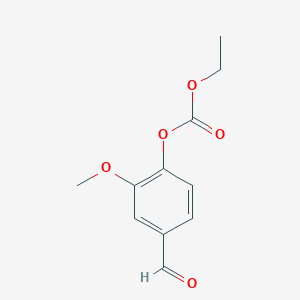
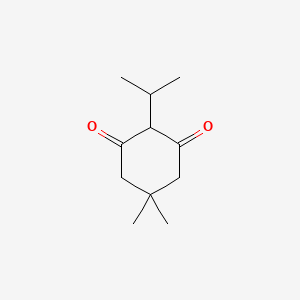

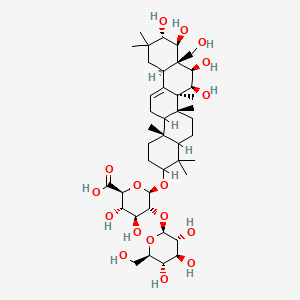
![Carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14336804.png)
